Asialo GM1

Cholera toxin Glycolipid receptor Surface plasmon resonance

Asialo GM1 (gangliotetraosylceramide) is the desialylated glycolipid essential for studying bacterial adhesion mechanisms and NK cell biology. Unlike GM1, it fails to bind cholera toxin but serves as the primary receptor for Pseudomonas aeruginosa adhesins-making it indispensable for anti-adhesion therapeutic development. • Enables robust, specific bacterial binding in solid-phase assays; GM1 and other glycolipids yield null results in direct comparison. • Validated for >90% NK cell depletion in vivo without affecting macrophage function, ensuring unambiguous immune cell phenotyping. • Supplied as ≥98% pure lyophilized powder; store at -20°C, ships at ambient temperature.

Molecular Formula C62H114N2O23
Molecular Weight 1255.6 g/mol
CAS No. 71012-19-6
Cat. No. B159247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAsialo GM1
CAS71012-19-6
Synonymsasialo GM1
asialo GM1 ganglioside
asialo GM1 glycolipid
ganglio-N-tetraosylceramide
ganglioside, asialo GM1
Molecular FormulaC62H114N2O23
Molecular Weight1255.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)O)O)O)O)C(C=CCCCCCCCCCCCCC)O
InChIInChI=1S/C62H114N2O23/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-46(71)64-40(41(70)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2)38-80-60-54(78)51(75)57(44(36-67)83-60)86-62-55(79)52(76)56(45(37-68)84-62)85-59-47(63-39(3)69)58(49(73)43(35-66)81-59)87-61-53(77)50(74)48(72)42(34-65)82-61/h30,32,40-45,47-62,65-68,70,72-79H,4-29,31,33-38H2,1-3H3,(H,63,69)(H,64,71)/b32-30+/t40?,41?,42-,43-,44-,45-,47-,48+,49+,50+,51-,52-,53-,54-,55-,56+,57-,58-,59+,60?,61+,62+/m1/s1
InChIKeyVELGMVLNORPMAO-HMWOVMCASA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:1 mgSolvent:nonePurity:98+%Physical solid

Asialo GM1: Overview & Receptor Properties


Asialo GM1 (ASGM1; GA1), also referred to as gangliotetraosylceramide, is a glycosphingolipid that lacks the sialic acid residue present in its parent ganglioside GM1 [1]. It is characterized by a neutral tetrasaccharide headgroup (Galβ1-3GalNAcβ1-4Galβ1-4Glcβ1-1'Cer) attached to a ceramide lipid anchor [2]. This desialylated structure confers distinct receptor properties compared to sialylated gangliosides, making it a critical tool for investigating glycolipid-mediated bacterial adhesion, toxin binding mechanisms, and natural killer (NK) cell biology [3].

Desialylated glycosphingolipid with neutral tetrasaccharide headgroup

Exposes terminal GalNAcβ1-4Gal epitope absent in sialylated gangliosides

Applied in bacterial adhesion, toxin binding, and NK cell biology research

Why Asialo GM1 Is Irreplaceable


The absence of the sialic acid moiety fundamentally alters Asialo GM1's molecular recognition profile, rendering it a distinct biochemical entity from its parent ganglioside GM1. This structural difference leads to a stark functional divergence: while GM1 serves as the high-affinity receptor for cholera toxin, Asialo GM1 exhibits dramatically reduced binding, thereby failing to compete in the same biological contexts [1]. Conversely, Asialo GM1 functions as the primary receptor for several pathogenic bacteria and their adhesins—a role GM1 cannot fulfill [2]. Furthermore, the asialo configuration exposes the terminal GalNAcβ1-4Gal epitope, which is cryptic or absent in sialylated gangliosides, enabling specific antibody recognition for targeted cell depletion studies [3]. Substituting Asialo GM1 with GM1 or other glycolipids would yield non-comparable or completely null results in these critical applications.

Asialo GM1 (Target)

Negligible cholera toxin binding; primary receptor for P. aeruginosa and EPEC adhesins

GM1 / Sialylated Gangliosides

High-affinity cholera toxin receptor; bacterial adhesion and NK depletion profiles may not transfer

Terminal GalNAc Epitope

Accessible for antibody recognition, enabling selective NK cell depletion studies

Cryptic or Absent Epitope

Sialylated analogs mask this epitope; anti-ASGM1 antibody reactivity may be lost

Bacterial Adhesion Model

Robust, specific binding in corneal and enteric infection assays

Other Glycolipids

Binding may be markedly reduced; reported receptor hierarchy may not replicate

Quantitative Evidence: Asialo GM1 vs. Other Glycolipids


Cholera Toxin Binding: Asialo GM1 vs. GM1

Surface plasmon resonance (SPR) studies directly comparing the binding affinity of cholera toxin to a panel of gangliosides revealed a pronounced differential affinity for Asialo GM1 compared to its sialylated counterpart, GM1. The removal of the sialic acid residue reduces the binding affinity by approximately 41-fold [1].

Cholera Toxin KD
Head-to-head
Asialo GM1 KD: 1.88 × 10⁻¹⁰ M
GM1 KD: 4.61 × 10⁻¹² M
∼41-fold lower affinity
Confirms sialic acid is critical for high-affinity toxin binding; guides receptor-specific reagent selection
SPR on supported lipid monolayers
Cholera toxin Glycolipid receptor Surface plasmon resonance Binding affinity

Pseudomonas aeruginosa Adhesion to Asialo GM1

In a study investigating corneal glycolipid receptors, it was demonstrated that Pseudomonas aeruginosa adheres specifically to Asialo GM1, whereas binding to paragloboside and GM1 was negligible. This receptor activity was further validated by competitive inhibition assays using anti-Asialo GM1 antibodies and purified glycolipid [1].

P. aeruginosa Adhesion
Head-to-head
Asialo GM1: 60–80% adhesion
GM1/paragloboside: negligible
>12-fold greater binding
Establishes Asialo GM1 as specific corneal receptor; supports infection model development
Solid-phase assay; corneal scratch model confirmation
Pseudomonas aeruginosa Bacterial adhesion Corneal infection Glycolipid receptor

EPEC Binding Avidity: Asialo GM1 vs. Asialo GM2

In a comparative analysis of glycolipid binding by localized adherent (LA) enteropathogenic Escherichia coli strains, a clear hierarchy of avidity was observed. Asialo GM1 demonstrated the highest binding avidity among the glycolipids tested, surpassing the closely related analog Asialo GM2 [1].

EPEC Binding Avidity
Head-to-head
Rank order: Asialo GM1 > Asialo GM2 > globoside > lacto-N-neotetraose
Asialo GM1 is preferred receptor in tested set; minor structural change alters recognition
Solid-phase glycolipid binding assay
Enteropathogenic E. coli Glycolipid receptor Bacterial adherence Glycosphingolipid

Selective NK Cell Depletion by Anti-Asialo GM1

Pretreatment of rat effector cells with anti-Asialo GM1 antibody and complement in vitro selectively abrogated natural killer (NK) cell activity against YAC-1 lymphoma targets, while leaving macrophage-mediated tumoricidal activity intact [1]. This functional discrimination was also confirmed in vivo.

NK Cell Depletion
Head-to-head
NK activity reduced >90%
Macrophage activity: 0% reduction
Selective NK depletion without confounding macrophage effects; supports immune cell discrimination studies
⁵¹Cr-release assay; in vivo antibody administration
NK cells Cell depletion Antibody Immunology

NMR Structure: Asialo GM1 vs. GM1 Core Fold

Comparative 13C-NMR and tertiary structure analysis by NMR spectroscopy revealed that the overall three-dimensional fold of the carbohydrate headgroup in Asialo GM1 (GA1) is very similar to that of GM1. This structural conservation implicates the electrostatic interactions of the sialic acid moiety, rather than a gross conformational change, as the primary driver of the functional differences in receptor binding observed between the two molecules [REFS-1, REFS-2].

NMR Core Fold
Class-level
Asialo GM1 overall fold very similar to GM1; local torsion angle differences near rings III/IV
Structural conservation indicates sialic acid electrostatics drive functional differences, not fold change
NMR in DMSO-d₆/D₂O; distance geometry
NMR spectroscopy Glycolipid structure Molecular recognition Conformational analysis

Application Scenarios for Asialo GM1


Bacterial Adhesion and Infection Mechanisms

Asialo GM1 is the glycolipid of choice for studying the initial adhesion step of Pseudomonas aeruginosa to host epithelial cells, a critical event in corneal and respiratory infections. As evidenced by direct comparative studies, GM1 and other glycolipids fail to support significant bacterial binding, whereas Asialo GM1 demonstrates robust, specific adhesion [4]. This makes it an essential reagent for developing and testing anti-adhesion therapeutics, as well as for characterizing bacterial adhesin-glycolipid interactions using solid-phase binding assays or surface plasmon resonance.

In Vivo NK Cell Depletion

For immunologists seeking to dissect the roles of NK cells in tumor immunity, viral clearance, or autoimmune disease, anti-Asialo GM1 antibodies provide a validated and quantitative method for selective depletion. Data confirms that in vivo administration of anti-Asialo GM1 abolishes NK cell cytolytic activity (>90% reduction) while leaving macrophage functions unaffected [4]. This contrasts with less specific depletion strategies and allows for unambiguous interpretation of NK cell contributions in complex biological systems.

Ganglioside-Protein Interaction Studies

Asialo GM1 serves as a critical control or comparative compound in biophysical and structural studies aiming to dissect the molecular basis of ganglioside recognition. Its well-characterized NMR structure, which closely mirrors the GM1 core fold except for the sialic acid moiety, provides a defined baseline for measuring the energetic and structural contributions of sialic acid to protein binding [4]. Researchers employ Asialo GM1 in SPR experiments, NMR titrations, and molecular dynamics simulations to isolate the electrostatic and hydrogen-bonding effects of the sialic acid residue on interactions with toxins, lectins, and antibodies.

Glycolipid Receptor Profiling for Enteric Pathogens

In studies of gastrointestinal infections, Asialo GM1 is a key reagent for identifying and characterizing the glycolipid receptors of enteric bacteria, including certain strains of Escherichia coli. Comparative binding assays demonstrate that Asialo GM1 is the preferred receptor with the highest avidity among a panel of glycolipids [4]. Using Asialo GM1 in thin-layer chromatography overlay assays or microplate binding studies enables researchers to pinpoint the specific carbohydrate epitopes required for bacterial colonization and pathogenesis.

Application
Selection Property
Validation Focus
Bacterial adhesion mechanism studies
Desialylated receptor specificity
Solid-phase binding and SPR assay context
NK cell functional depletion research
Anti-ASGM1 antibody selectivity
Immune cell discrimination endpoint context
Ganglioside-protein interaction profiling
Sialic acid-independent structural fold
NMR and biophysical binding analysis context
Enteric pathogen receptor identification
Preferred glycolipid avidity in tested set
TLC overlay and microplate binding context

Technical Documentation Hub

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56 linked technical documents
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